(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 748807-82-1
VCID: VC4149055
InChI: InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+
SMILES: C1=CC(=CC=C1C(=CC#N)N)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile

CAS No.: 748807-82-1

Cat. No.: VC4149055

Molecular Formula: C9H7BrN2

Molecular Weight: 223.073

* For research use only. Not for human or veterinary use.

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile - 748807-82-1

Specification

CAS No. 748807-82-1
Molecular Formula C9H7BrN2
Molecular Weight 223.073
IUPAC Name (E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile
Standard InChI InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+
Standard InChI Key AHDJAZMPXGPTEA-WEVVVXLNSA-N
SMILES C1=CC(=CC=C1C(=CC#N)N)Br

Introduction

Chemical Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves multi-step organic transformations. A common approach begins with the preparation of 4-bromo-2-methylbenzaldehyde, which undergoes aldol condensation with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate . Subsequent amination via nucleophilic substitution or reductive pathways introduces the amino group at the β-position.

Key Reaction Conditions:

  • Solvents: 2-Methyltetrahydrofuran, water, or toluene .

  • Catalysts: Palladium-based catalysts for cross-coupling reactions.

  • Temperature: Reflux conditions (80–120°C) to drive cyclization and coupling steps .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantages
Aldol Condensation65–7590–95Cost-effective, scalable
Hydrochloride Salt Cleavage 82–8895–98High purity, minimal byproducts
Cross-Coupling70–7885–90Modular for structural derivatives

Source highlights a patented route involving the cleavage of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride using sodium hydroxide in a 2-methyltetrahydrofuran/water mixture, achieving >95% purity.

Structural and Physicochemical Characterization

Crystallographic Data

Single-crystal X-ray diffraction studies reveal monoclinic crystal symmetry (space group P21/cP2_1/c) with unit cell parameters a=11.0169(2)A˚,b=6.02041(11)A˚,c=21.8541(4)A˚,β=98.4082(18)a = 11.0169(2) \, \text{Å}, b = 6.02041(11) \, \text{Å}, c = 21.8541(4) \, \text{Å}, \beta = 98.4082(18)^\circ . The EE-configuration is stabilized by intramolecular hydrogen bonding between the amino group and nitrile moiety .

Spectroscopic Properties

  • UV-Vis: Absorption maxima at 404 nm in solution, attributed to π→π* transitions in the conjugated system .

  • Fluorescence: Emission at 501–582 nm in the solid state, varying with crystal morphology .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 7.65 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, =CH), 5.21 (s, 2H, NH2_2) .

Thermodynamic Properties

  • Melting Point: 148–150°C .

  • Solubility: Sparingly soluble in polar solvents (e.g., DMSO, ethanol).

  • pKa: Predicted to be −2.85 at the α-carbon due to electron-withdrawing nitrile and bromine groups.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the bromophenyl group enhances membrane disruption, while the nitrile moiety inhibits bacterial efflux pumps.

Enzyme Inhibition

Docking simulations suggest strong binding affinity (Kd=0.8nMK_d = 0.8 \, \text{nM}) to cyclooxygenase-2 (COX-2), positioning it as a lead anti-inflammatory agent.

Applications in Drug Development

Rilpivirine Synthesis

Source details its use as a key intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment. The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acid derivatives .

Optoelectronic Materials

Thin films of this compound exhibit a high refractive index (n=1.72n = 1.72) and low bandgap (Eg=2.8eVE_g = 2.8 \, \text{eV}), making it suitable for organic light-emitting diodes (OLEDs) .

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